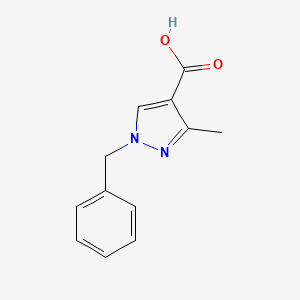

1-Benzyl-3-methyl-1H-pyrazole-4-carboxylic acid

Übersicht

Beschreibung

“1-Benzyl-3-methyl-1H-pyrazole-4-carboxylic acid” is an organic compound . It is a solid substance and is used as an intermediate in organic synthesis .

Synthesis Analysis

The synthesis of pyrazole compounds, including “1-Benzyl-3-methyl-1H-pyrazole-4-carboxylic acid”, involves several methods. One common method is the reaction of α,β-unsaturated aldehydes with hydrazine and subsequent dehydrogenation . Another method involves condensations of ketones, aldehydes, and hydrazine monohydrochloride .Molecular Structure Analysis

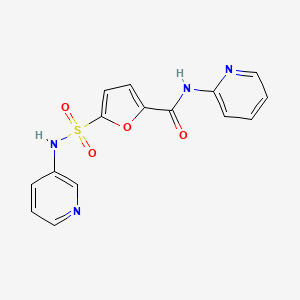

The molecular structure of “1-Benzyl-3-methyl-1H-pyrazole-4-carboxylic acid” consists of a benzyl group attached to the 1-position of a 3-methyl-1H-pyrazole-4-carboxylic acid . The molecular weight of this compound is 216.24 .Chemical Reactions Analysis

Pyrazole compounds, including “1-Benzyl-3-methyl-1H-pyrazole-4-carboxylic acid”, are involved in several chemical reactions. For instance, they can undergo a radical addition followed by intramolecular cyclization to afford the pyrazole skeleton .Physical And Chemical Properties Analysis

“1-Benzyl-3-methyl-1H-pyrazole-4-carboxylic acid” is a solid substance . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the retrieved resources.Wissenschaftliche Forschungsanwendungen

Synthesis and Reactivity

1-Benzyl-3-methyl-1H-pyrazole-4-carboxylic acid is a versatile chemical precursor utilized in various synthesis and functionalization reactions. For instance, it has been involved in the formation of 1H-pyrazole-3-carboxamide and -3-carboxylate derivatives through reactions with binucleophiles such as 1,2-diaminoethane, demonstrating its potential in creating a wide range of compounds with potential pharmaceutical applications (Yıldırım, Kandemirli, & Akçamur, 2005). Further, its conversion into N-(hydroxyphenyl)-1H-pyrazole-3-carboxamides through reactions with various aminophenol derivatives underlines its chemical flexibility and relevance in synthetic chemistry (Yıldırım & Kandemirli, 2006).

Corrosion Inhibition

Derivatives of 1-Benzyl-3-methyl-1H-pyrazole-4-carboxylic acid have been investigated for their potential as corrosion inhibitors. The use of pyrazole derivatives in molar hydrochloric acid has shown significant reduction in corrosion rates, indicating their utility in protecting steel and other metals from corrosive environments (Herrag et al., 2007).

Coordination Chemistry

The compound and its derivatives have been used in coordination chemistry to create novel complexes. For example, mononuclear CuII/CoII coordination complexes were synthesized from pyrazole-dicarboxylate acid derivatives, showcasing the ability of these compounds to act as ligands and form stable complexes with transition metals (Radi et al., 2015).

Nonlinear Optical Materials

N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates, derived from the 1-Benzyl-3-methyl-1H-pyrazole-4-carboxylic acid framework, have been explored for their nonlinear optical properties. Such studies reveal the potential of these compounds in optical limiting applications, underlining the broad applicability of 1-Benzyl-3-methyl-1H-pyrazole-4-carboxylic acid derivatives in advanced material sciences (Chandrakantha et al., 2013).

Antimicrobial Activities

Compounds synthesized from 1-Benzyl-3-methyl-1H-pyrazole-4-carboxylic acid have been tested for antimicrobial activities. Research has shown that certain derivatives exhibit significant antibacterial and antifungal properties, highlighting the potential for these compounds in developing new antimicrobial agents (Siddiqui et al., 2013).

Zukünftige Richtungen

The future directions of “1-Benzyl-3-methyl-1H-pyrazole-4-carboxylic acid” could involve its use in the synthesis of more complex organic compounds. Pyrazole derivatives have shown potential in various areas, including as γ-secretase modulators and as potential JAK2 inhibitors for myeloproliferative disorders therapy .

Wirkmechanismus

Target of Action

Pyrazole derivatives have been known to interact with various biological targets, such as enzymes and receptors, modulating their activity .

Mode of Action

Pyrazole compounds often interact with their targets through non-covalent interactions, such as hydrogen bonding and π-π stacking . These interactions can lead to changes in the conformation and activity of the target, thereby influencing cellular processes .

Biochemical Pathways

Pyrazole derivatives have been reported to modulate various biochemical pathways, including those involved in inflammation, cancer, and neurological disorders .

Pharmacokinetics

The carboxylic acid group in the compound could potentially enhance its solubility, thereby influencing its absorption and distribution .

Result of Action

Pyrazole derivatives have been reported to exhibit various biological activities, such as anti-inflammatory, anticancer, and neuroprotective effects .

Action Environment

Environmental factors, such as pH, temperature, and the presence of other molecules, can influence the action, efficacy, and stability of 1-Benzyl-3-methyl-1H-pyrazole-4-carboxylic acid. For instance, the compound’s stability could be affected by temperature and pH, while its efficacy could be influenced by interactions with other molecules in the environment .

Eigenschaften

IUPAC Name |

1-benzyl-3-methylpyrazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-9-11(12(15)16)8-14(13-9)7-10-5-3-2-4-6-10/h2-6,8H,7H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBBUHXANSADUKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1C(=O)O)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

54815-29-1 | |

| Record name | 1-benzyl-3-methyl-1H-pyrazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(3-fluorophenyl)methyl]-N-methylsulfamoyl fluoride](/img/structure/B2985940.png)

![2-[1-(Benzenesulfonyl)pyrrolidin-2-yl]-1,3-benzothiazole](/img/structure/B2985942.png)

![7-[3-(diethylamino)propyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/no-structure.png)

![N-(2-acetamidoethyl)-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide](/img/structure/B2985950.png)

![2-Amino-2-[3-(2,4,5-trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2985953.png)

![1,3-Dihydrospiro[indene-2,3'-oxolane]-2',5'-dione](/img/structure/B2985955.png)

![Ethyl 6-hydroxyimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B2985956.png)

![2-(2-Ethoxyethyl)-6-(3-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2985958.png)

![(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)(4-methylthiophen-2-yl)methanone](/img/structure/B2985960.png)

![2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2985963.png)